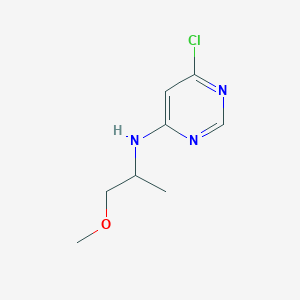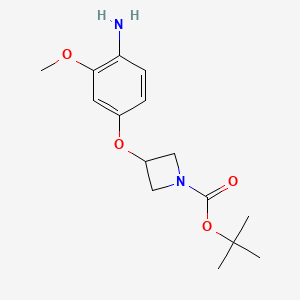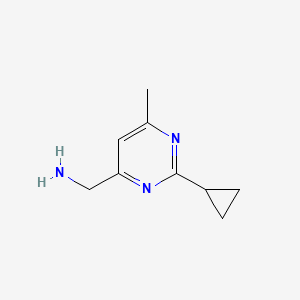
(2-Cyclopropyl-6-methylpyrimidin-4-yl)methanamine
Übersicht
Beschreibung
“(2-Cyclopropyl-6-methylpyrimidin-4-yl)methanamine” is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 . It is also known by its CAS number 1283133-86-7 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14N2/c1-7-3-2-4-9(12-7)10(11)8-5-6-8/h2-4,8,10H,5-6,11H2,1H3 . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Bone Disorder Treatment
A study led by Pelletier et al. (2009) found that a compound with a 2-aminopyrimidine template, similar in structure to (2-Cyclopropyl-6-methylpyrimidin-4-yl)methanamine, effectively targeted the Wnt beta-catenin cellular messaging system. This compound demonstrated a significant increase in trabecular bone formation rate in animal models, suggesting potential applications in treating bone disorders (Pelletier et al., 2009).
Synthesis of Aminoalkyl Piperidines
Froelich et al. (1996) described the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines, using a process that involved the compound this compound. The synthesis approach is significant for the production of various pharmaceuticals and could be applied in the development of new drugs (Froelich et al., 1996).
Polymerisation Catalyst
Kwon et al. (2015) synthesized zinc(II) complexes using a compound structurally similar to this compound. These complexes were effective in initiating the ring-opening polymerisation of rac-lactide, indicating a potential application in polymer science (Kwon et al., 2015).
Oxidation Catalyst in Hydroxylation of Alkanes
Sankaralingam and Palaniandavar (2014) explored diiron(III) complexes of 3N ligands as functional models for methane monooxygenases. Their study included derivatives of this compound, demonstrating their role as catalysts for selective hydroxylation of alkanes, which has applications in organic synthesis and potentially in industrial processes (Sankaralingam & Palaniandavar, 2014).
Antiviral Research
Kolocouris et al. (1994) synthesized derivatives of this compound, showing notable inhibitory effects against influenza A virus. This indicates potential applications in the development of antiviral drugs (Kolocouris et al., 1994).
Eigenschaften
IUPAC Name |
(2-cyclopropyl-6-methylpyrimidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-4-8(5-10)12-9(11-6)7-2-3-7/h4,7H,2-3,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCOJNDXUIMDRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



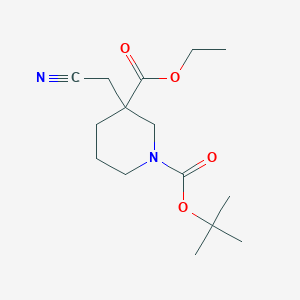
![7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1467843.png)


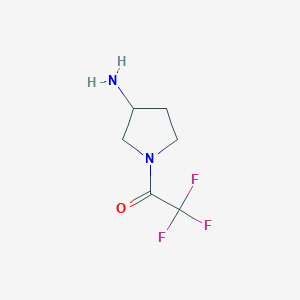

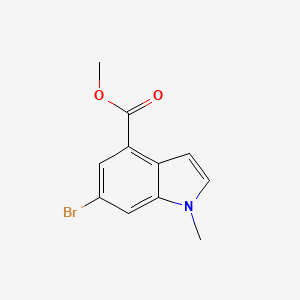
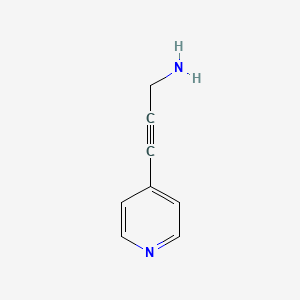
![3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate](/img/structure/B1467856.png)

